![molecular formula C17H15NO6S B2929785 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate CAS No. 1209967-31-6](/img/structure/B2929785.png)
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is not fully understood. However, it is believed to interact with various biological targets such as enzymes and receptors, leading to changes in their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC). It has also been shown to inhibit the growth of various cancer cell lines and exhibit anti-inflammatory and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is its versatility in various fields of research. It can be used as a building block for the synthesis of novel materials and as a chemical probe to study the function of various biological targets. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are numerous future directions for the research of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate. One potential direction is the development of novel materials with unique properties using this compound as a building block. Another direction is the identification of new biological targets and the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
In conclusion, this compound is a versatile and promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of this compound.
Méthodes De Synthèse
The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate involves the condensation of furfurylamine and ethyl benzenesulfonate in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate and triethylamine to give the final product.
Applications De Recherche Scientifique
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In chemical biology, it has been used as a chemical probe to study the function of various biological targets.
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c19-17(8-10-25(20,21)14-5-2-1-3-6-14)23-12-13-11-16(24-18-13)15-7-4-9-22-15/h1-7,9,11H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQSKGIFVGZIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)
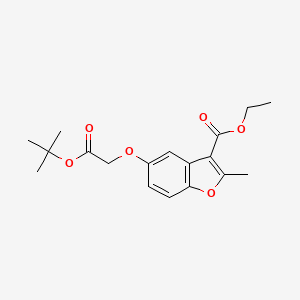
![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)
![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)
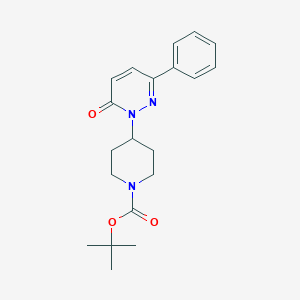
![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)
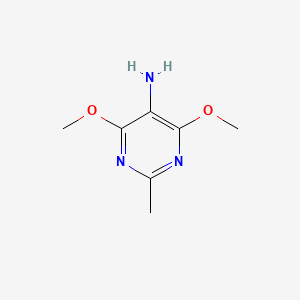
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2929714.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2929715.png)
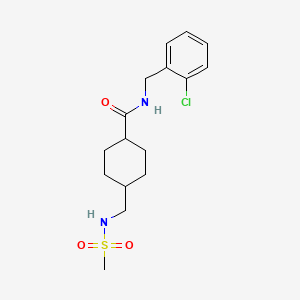
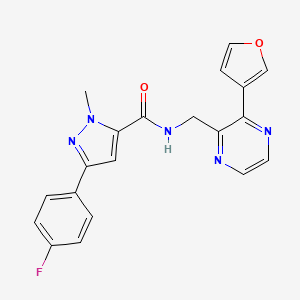
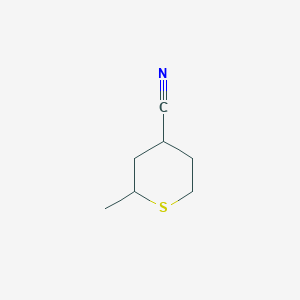
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2929721.png)
![1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2929725.png)